1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-
Overview
Description
The compound “1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-” is also known as "3-((4-METHYL-1-NAPHTHALENYL)CARBONYL)1H-INDOLE-1-PENTANOIC ACID" . It is an organic compound that is structurally related to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors .
Molecular Structure Analysis
The molecular formula of this compound is C25H23NO3 . It has a molecular weight of 385.455 . The compound is achiral, meaning it does not have a non-superimposable mirror image .Scientific Research Applications
Cannabinoid Receptor Agonism
JWH-184 interacts with the CB1 receptor , which is part of the endocannabinoid system. Its binding affinity for CB1 is reported as Ki = 23 ± 6 nM . Research in this area explores the compound’s effects on pain modulation, appetite regulation, and mood.
Quality Management in Scientific Research
While not directly related to JWH-184, the broader field of quality management in scientific research is essential. Techniques like total quality management (TQM) improve research methods and address reproducibility issues .
Safety and Hazards
Mechanism of Action
Target of Action
QKU9P2ZGM5, also known as 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- or JWH-184, is a synthetic cannabinoid receptor ligand . The primary target of JWH-184 is the CB1 receptor , a type of cannabinoid receptor in the human body .
Mode of Action
The binding affinity of JWH-184 for the CB1 receptor is reported as Ki = 23 ± 6 nM . This suggests that JWH-184 acts as an agonist at the CB1 receptor, meaning it binds to this receptor and activates it . The activation of CB1 receptors can have various effects on the body, depending on the location of the receptors.
Pharmacokinetics
It’s known that the compound is rapidly bioactivated to jwh-018 in mice blood . This suggests that the in vivo effects of JWH-184 are also due to JWH-018 formation .
properties
IUPAC Name |
3-[(4-methylnaphthalen-1-yl)methyl]-1-pentylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N/c1-3-4-9-16-26-18-21(24-12-7-8-13-25(24)26)17-20-15-14-19(2)22-10-5-6-11-23(20)22/h5-8,10-15,18H,3-4,9,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOLXFPDIJJWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030392 | |
Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- | |
CAS RN |
619294-37-0 | |
Record name | 3-[(4-Methyl-1-naphthalenyl)methyl]-1-pentyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619294-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-184 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-184 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKU9P2ZGM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.